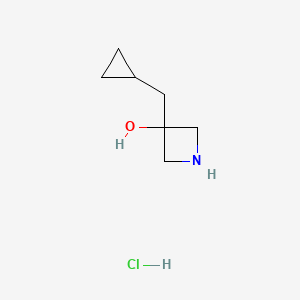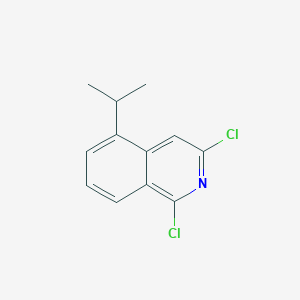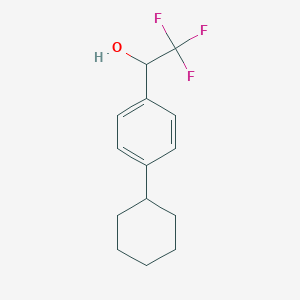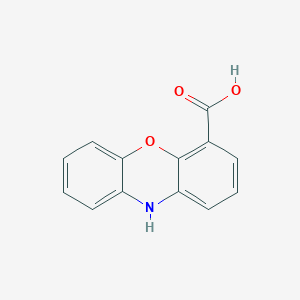
3,3-Dimethyl-1-(pyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-1-(2-pyridinyl)-Piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridine ring attached to the piperazine ring, along with two methyl groups at the 3-position of the piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(2-pyridinyl)-Piperazine typically involves the reaction of 2-chloropyridine with 3,3-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3-dimethyl-1-(2-pyridinyl)-Piperazine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3,3-dimethyl-1-(2-pyridinyl)-Piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3-dimethyl-1-(2-pyridinyl)-Piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,3-dimethyl-1-(2-pyridinyl)-Piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1-(2-pyridinyl)piperazine: Lacks the two methyl groups at the 3-position.
3,3-dimethylpiperazine: Does not have the pyridine ring.
2-chloropyridine: Contains a chlorine atom instead of the piperazine ring.
Uniqueness
3,3-dimethyl-1-(2-pyridinyl)-Piperazine is unique due to the presence of both the pyridine ring and the dimethyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C11H17N3/c1-11(2)9-14(8-7-13-11)10-5-3-4-6-12-10/h3-6,13H,7-9H2,1-2H3 |
InChI 键 |
POZSULLLRPDEMP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1)C2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)


![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)


![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)



![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)

